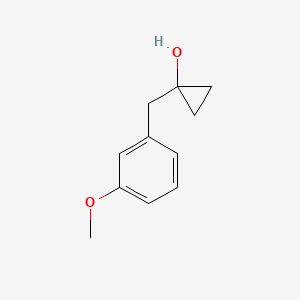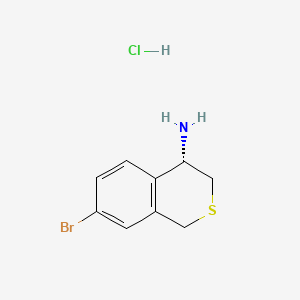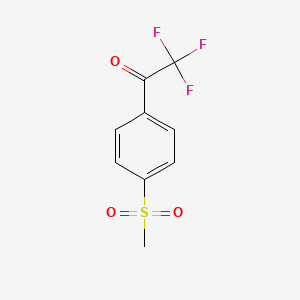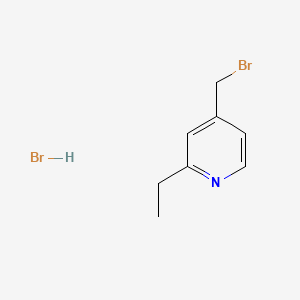
4-(Bromomethyl)-2-ethylpyridinehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-ethylpyridinehydrobromide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring and an ethyl group at the second position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethylpyridinehydrobromide typically involves the bromination of 2-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture until the bromination is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of 2-ethylpyridine and N-bromosuccinimide in a solvent, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-ethylpyridinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-ethylpyridine, 4-(thiocyanatomethyl)-2-ethylpyridine, and 4-(methoxymethyl)-2-ethylpyridine.
Oxidation: 4-(Bromomethyl)-2-ethylpyridine N-oxide.
Reduction: 4-Methyl-2-ethylpyridine.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-ethylpyridinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of ligands for coordination chemistry.
Biology: Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-ethylpyridinehydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of a wide variety of compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a pyridine ring.
4-(Bromomethyl)benzene: Lacks the ethyl group and the nitrogen atom in the ring.
4-(Bromomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(Bromomethyl)-2-ethylpyridinehydrobromide is unique due to the presence of both a bromomethyl group and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for the synthesis of various compounds.
Propriétés
Formule moléculaire |
C8H11Br2N |
|---|---|
Poids moléculaire |
280.99 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-ethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-2-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |
Clé InChI |
ZRYAMKGRSRFSBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

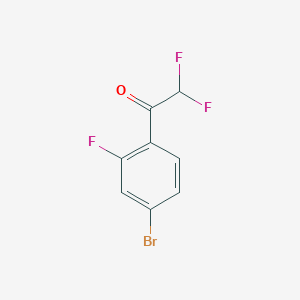
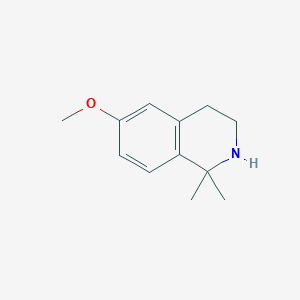
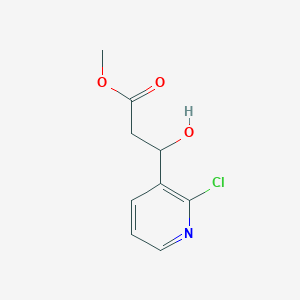

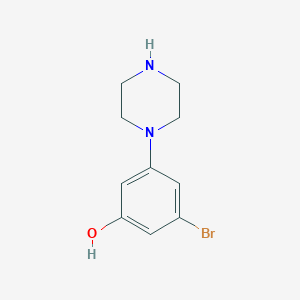
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
